Amidithion

Übersicht

Beschreibung

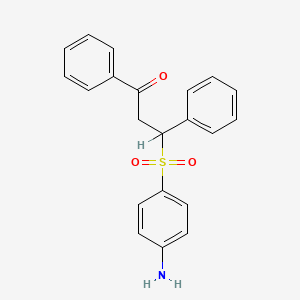

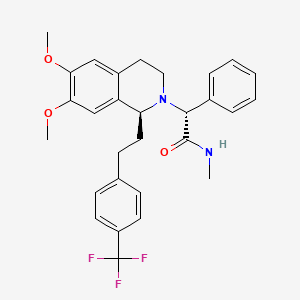

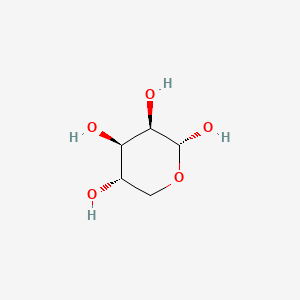

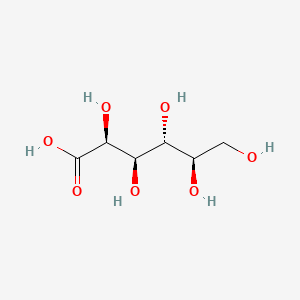

Amidithion is a chemical compound with the molecular formula C7H16NO4PS2 . It has an average mass of 273.310 Da and a monoisotopic mass of 273.025848 Da .

Synthesis Analysis

The synthesis of amides, such as Amidithion, typically involves the direct condensation of carboxylic acids and amines in the presence of a catalyst like TiCl4 . This amidation reaction is performed in pyridine at 85°C with a wide range of substrates, providing the corresponding amide products in moderate to excellent yields and high purity .Molecular Structure Analysis

The molecular structure of Amidithion is characterized by its molecular formula C7H16NO4PS2 . More detailed structural analysis would require techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

Amidithion has a density of 1.3±0.1 g/cm3 . Other physical properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, and index of refraction are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Automated Image Analysis in 3D Organotypic Cell Cultures

Amidithion is utilized in the field of automated image analysis for 3D organotypic cell cultures. The software AMIDA (Automated Morphometric Image Data Analysis) allows for quantitative measurements of a large number of images and structures, including different spheroid shapes, sizes, and textures. This is particularly relevant in basic research, drug discovery, and target validation, where systematic changes in spheroid morphology and differentiation are investigated (Härmä et al., 2014).

Identification of Cancer Antigens

In cancer research, a variant of AMIDA, known as allo-AMIDA, has been used for the identification of disease-associated antigens in head and neck cancers. This method uses permanent cancer cell lines as an antigen pool and has successfully identified proteins overexpressed in primary carcinomas and metastases, differentiating them from healthy epithelium (Rauch et al., 2004).

Amide Based Receptors for Anions

In the development of anion complexing agents, amide-based receptors have been significantly contributing. These amides are incorporated into various systems including organic and inorganic, and cyclic and acyclic systems, influencing the results of solution binding studies and sensing outputs (Bondy & Loeb, 2003).

Fourier Transforms Infrared Spectroscopy in Gelatin Classification

Amide-related spectral bands (Amide-I and Amide-II) have been used in Fourier transform infrared (ATR-FTIR) spectroscopy for differentiating and authenticating gelatin sources in food products. This methodology provides a rapid, simple, and economic way of determining both the presence and origin of gelatin in various products (Çebi et al., 2016).

MRI pH Sensitivity Using Amide Proton Signals

Amide proton signals of intracellular proteins and peptides have been explored to detect pH effects in magnetic resonance imaging (MRI). This approach, known as amide proton transfer (APT) contrast, provides a novel way to use intrinsic pH contrast in clinical imaging, offering insights into protein and peptide content and their dynamics in various medical conditions (Zhou et al., 2003).

Nickel Catalysis in Amide Bond Breaking

In the field of organic synthesis, amides have been strategically employed in transformations involving the rupture of the amide C-N bond, facilitated by Ni catalysis. This approach has opened new avenues for constructing C-heteroatom and C-C bonds using amides as unconventional reactants, significantly impacting multi-step synthesis (Dander & Garg, 2017).

Antimalarial Activity of Azalides with Amide Functionalities

In medicinal chemistry, azalides with amide and amine functionalities have shown improved in vitro and in vivo potency against malaria compared to azithromycin. These compounds, characterized by their selectivity and oral bioavailability, represent a significant advance in the development of novel antimalarial drugs (Perić et al., 2012).

Surface Chemistry of Poly(Amidoamine) Dendrimers in Cell Monolayers

Research on poly(amidoamine), PAMAM, dendrimers has focused on their impact on the integrity, permeability, and viability of cell monolayers. These studies provide insights into the potential of these dendrimers as drug carriers and permeation enhancers for oral drug delivery (ElSayed et al., 2003).

Amide-Functionalized Compounds in Crystal Engineering

In crystal engineering, amide-functionalized compounds have been utilized to create novel structures with unique properties. These structures have shown significant potential in various applications, including in molecular conductors and anion recognition (Baudron et al., 2003).

Vibrational Spectroscopy for Prostate Tissue Analysis

Vibrational spectroscopy techniques, utilizing amide-related biomarkers, have been applied to differentiate prostate tissues associated with varying risks of adenocarcinoma. This approach provides valuable biochemical insights, potentially aiding in understanding the etiology of prostate cancer (Patel et al., 2011).

Modular Bis-Anionic Ligand Platform in Iron-Catalyzed Cross-Coupling

Dilithium amides have been developed as a versatile ligand system for iron-catalyzed cross-coupling reactions. This innovation represents a significant advancement in the field of organic synthesis, offering a single system effective across diverse coupling reactions without significant modification of the protocol (Neate et al., 2021).

Amide Functionalization in Porous Coordination Polymers

Amide groups have been used in the creation of functionalized porous coordination polymers. These polymers exhibit selective sorption and catalysis properties, demonstrating the potential of amide groups in enhancing interactions with guest molecules (Hasegawa et al., 2007).

Eigenschaften

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO4PS2/c1-10-5-4-8-7(9)6-15-13(14,11-2)12-3/h4-6H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTZUQIYUMGJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041595 | |

| Record name | Amidithion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amidithion | |

CAS RN |

919-76-6 | |

| Record name | Amidithion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidithion [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidithion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIDITHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3329OQJ0YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.